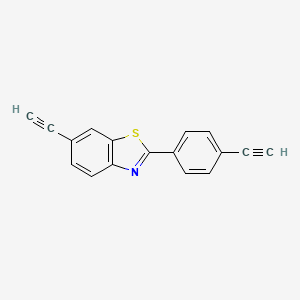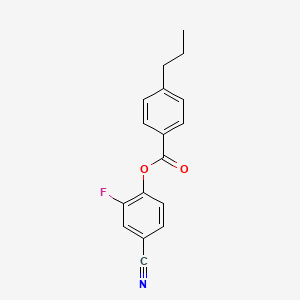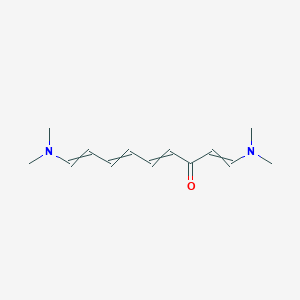
Prop-2-enyl 4-oxo-4-phenylbutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Prop-2-enyl 4-oxo-4-phenylbutanoate is an organic compound with a complex structure that includes both an enone and an ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Prop-2-enyl 4-oxo-4-phenylbutanoate can be synthesized through several methods. One common approach involves the esterification of 4-oxo-4-phenylbutanoic acid with prop-2-enol. The reaction typically requires an acid catalyst such as sulfuric acid and is carried out under reflux conditions to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of biocatalysts for the asymmetric reduction of intermediates can also be employed to enhance the enantioselectivity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Prop-2-enyl 4-oxo-4-phenylbutanoate undergoes various chemical reactions, including:
Oxidation: The enone group can be oxidized to form diketones.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to substitute the ester group.
Major Products
The major products formed from these reactions include diketones, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Prop-2-enyl 4-oxo-4-phenylbutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds, particularly those targeting cardiovascular diseases.
Industry: The compound is used in the production of fine chemicals and as a building block for polymers
Mécanisme D'action
The mechanism of action of Prop-2-enyl 4-oxo-4-phenylbutanoate involves its interaction with specific molecular targets. For instance, it can inhibit enzymes in the menaquinone biosynthesis pathway in Mycobacterium tuberculosis by forming CoA adducts. This interaction disrupts the enzyme’s function, leading to antibacterial effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 2-oxo-4-phenylbutanoate: Similar in structure but lacks the prop-2-enyl group.
4-Oxo-4-phenylbutanoic acid: Similar backbone but without the ester group.
Uniqueness
Prop-2-enyl 4-oxo-4-phenylbutanoate is unique due to its combination of an enone and an ester functional group, which imparts distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound in synthetic organic chemistry and pharmaceutical research .
Propriétés
Numéro CAS |
83833-01-6 |
|---|---|
Formule moléculaire |
C13H14O3 |
Poids moléculaire |
218.25 g/mol |
Nom IUPAC |
prop-2-enyl 4-oxo-4-phenylbutanoate |
InChI |
InChI=1S/C13H14O3/c1-2-10-16-13(15)9-8-12(14)11-6-4-3-5-7-11/h2-7H,1,8-10H2 |
Clé InChI |
COMCGEIFOZPJTB-UHFFFAOYSA-N |
SMILES canonique |
C=CCOC(=O)CCC(=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(E)-{Phenyl[2-(4-sulfophenyl)hydrazinylidene]methyl}diazenyl]benzoic acid](/img/structure/B14407708.png)
![1-[2-(Acetylsulfanyl)ethyl]-1,3-dimethylpiperidin-1-ium iodide](/img/structure/B14407714.png)
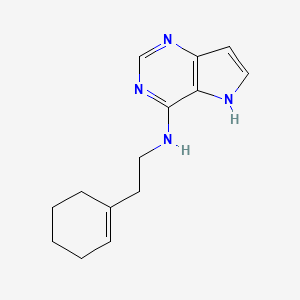
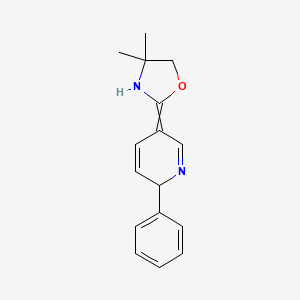

![(2-Chlorophenyl)[(trimethylsilyl)oxy]propanedinitrile](/img/structure/B14407736.png)


